molecular formula C23H18ClN3O4 B265228 N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No. B265228
M. Wt: 435.9 g/mol
InChI Key: DSDAHTQBZHFOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide, also known as CPOP, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. CPOP belongs to the class of oxadiazole derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in inflammation, cancer, and microbial growth. This compound has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in the growth and survival of cancer cells.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. This compound has also been found to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, this compound has been found to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide. Further studies are needed to understand the mechanism of action of this compound in greater detail. Additionally, studies are needed to investigate the potential therapeutic applications of this compound in vivo. Further optimization of the synthesis method may also be beneficial to obtain higher yields of this compound. Finally, studies are needed to investigate the potential side effects of this compound, if any, to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. The mechanism of action of this compound is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in inflammation, cancer, and microbial growth. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including further studies to understand its mechanism of action, investigate its potential therapeutic applications in vivo, and investigate its potential side effects.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves the reaction between 2-chlorobenzoyl chloride and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-amine in the presence of a base. The resulting product is then treated with 3,4-dimethoxybenzylamine to obtain this compound. The process of synthesis has been optimized to obtain high yields of pure this compound.

Scientific Research Applications

N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also shown anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, this compound has exhibited anti-microbial properties against a range of bacterial and fungal strains.

properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

InChI

InChI=1S/C23H18ClN3O4/c1-29-19-12-11-14(13-20(19)30-2)21-26-23(31-27-21)16-8-4-3-7-15(16)22(28)25-18-10-6-5-9-17(18)24/h3-13H,1-2H3,(H,25,28)

InChI Key

DSDAHTQBZHFOFG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl)OC

Origin of Product

United States

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